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Introduction

The landscape of schizophrenia treatment has been shaped by both successful and
unsuccessful drug development programs. While approved antipsychotics have provided
significant relief for many patients, a substantial number of promising candidates have been
abandoned during clinical research. These discontinued agents, despite their ultimate failure to
reach the market, represent a wealth of scientific knowledge. Understanding the reasons for
their failure—be it due to lack of efficacy, unforeseen adverse effects, or unfavorable
pharmacokinetic profiles—can provide invaluable lessons for future drug discovery and
development in schizophrenia. This in-depth technical guide explores the core aspects of
several notable abandoned antipsychotic drugs, presenting key quantitative data, detailed
experimental methodologies, and the underlying biological pathways.

Abandoned Antipsychotic Drug Candidates: An
Overview

The following sections detail specific abandoned antipsychotic drugs, focusing on their
mechanism of action, the reasons for their discontinuation, and the quantitative outcomes of
their key clinical trials.

Flumezapine: The Hepatotoxic Analog
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Flumezapine, a thienobenzodiazepine derivative structurally similar to olanzapine, was
investigated for the treatment of schizophrenia. Its development was halted due to significant
safety concerns, primarily liver and muscle toxicity.

Reason for Abandonment: Flumezapine failed in early clinical trials due to unacceptable levels
of toxicity. Specifically, it was associated with elevations in plasma creatine phosphokinase
(CPK) and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT). It
was also reported to induce extrapyramidal symptoms (EPS).

Mechanism of Action: Similar to other antipsychotics of its class, Flumezapine's therapeutic
effects were thought to be mediated through antagonism of dopamine D2 and serotonin 5-
HT2A receptors.

No detailed quantitative data from the clinical trials of Flumezapine are publicly available due
to its early-stage discontinuation.

Glycine Transporter-1 (GlyT1) Inhibitors: The Case of
Iclepertin (Bl 425809)

Iclepertin was a potent and selective inhibitor of the glycine transporter-1 (GlyT1), aiming to
enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels.
The rationale was to address the cognitive impairment associated with schizophrenia (CIAS).

Reason for Abandonment: The Phase Il clinical trial program for iclepertin, known as
CONNEX, failed to meet its primary and key secondary endpoints. There were no statistically
significant improvements in cognition or functioning compared to placebo.

Mechanism of Action: By inhibiting GlyT1, iclepertin was designed to increase the
concentration of the NMDA receptor co-agonist glycine in the synaptic cleft, thereby
potentiating glutamatergic neurotransmission.

o Study Design: Three replicate, randomized, double-blind, placebo-controlled, parallel-group
Phase Il trials.[1][2][3]

o Participants: Adults (18-50 years old) with a diagnosis of schizophrenia (DSM-5), who were
clinically stable on their current antipsychotic medication for at least 12 weeks.[1][3][4]
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« Intervention: Patients were randomized 1:1 to receive either 10 mg of iclepertin or placebo

once daily for 26 weeks, as an adjunct to their ongoing antipsychotic treatment.[1][3]

e Primary Endpoint: Change from baseline in the Measurement and Treatment Research to

Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB)

overall composite T-score at week 26.[1][2][3]

o Key Secondary Endpoints: Change from baseline in the Schizophrenia Cognition Rating

Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool
(VRFCAT) total score.[1][2][3]

Iclepertin (10
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Detailed numerical data from the CONNEX trials have not been fully published.

Metabotropic Glutamate Receptor 2/3 (mGIuR2/3)

Agonists: The Story of Pomaglumetad Methionil
(LY2140023)
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Pomaglumetad methionil was a pro-drug of an mGIuR2/3 agonist, representing a novel, non-
dopaminergic approach to treating schizophrenia by modulating glutamate neurotransmission.

Reason for Abandonment: Development was terminated during Phase 1l after an independent
futility analysis of the HBBN study concluded that the trial was unlikely to meet its primary
efficacy endpoint.[5][6] Prior Phase Il and Il studies also failed to consistently demonstrate
efficacy over placebo.[6][7]

Mechanism of Action: As an agonist at presynaptic mGIluR2 and mGIuR3, pomaglumetad was
expected to reduce excessive glutamate release in brain regions implicated in the
pathophysiology of schizophrenia.

» Study Design: A pivotal Phase lll, randomized, double-blind, placebo-controlled trial.[5][6]
» Participants: Patients with an acute exacerbation of schizophrenia.[7]

« Intervention: The specific dosing regimens for the HBBN study are not detailed in the
available public information. Previous studies evaluated doses of 40 mg and 80 mg twice
daily.[7][8]

e Primary Endpoint: The primary efficacy endpoint was the change from baseline in the
Positive and Negative Syndrome Scale (PANSS) total score.[7]

Specific quantitative data from the pivotal HBBN study is not publicly available. However,
results from an earlier Phase Il study (H8Y-MC-HBBM) are presented below.[8]

Pomaglume Pomaglume Risperidone
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An exploratory analysis of five placebo-controlled trials suggested a potential treatment
response in patients early in their disease (<3 years) or those previously treated with dopamine
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D2 receptor antagonists.[8]

Serotonin 5-HT2A Receptor Inverse Agonists for
Negative Symptoms: The Case of Pimavanserin

Pimavanserin, a selective 5-HT2A receptor inverse agonist, was investigated as an adjunctive
treatment for the predominant negative symptoms of schizophrenia.

Reason for Abandonment: The Phase 11l ADVANCE-2 trial did not meet its primary endpoint,
failing to show a statistically significant improvement in negative symptoms compared to
placebo.[9][10]

Mechanism of Action: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor, a
mechanism distinct from the dopamine D2 receptor antagonism of most antipsychotics. This
was hypothesized to specifically target the pathophysiology underlying negative symptoms.

Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter, Phase
[l trial.[9][11][12]

o Participants: 454 adult patients (18-55 years) with predominant negative symptoms of
schizophrenia who had achieved control of positive symptoms with their ongoing
antipsychotic treatment.[9][12]

« Intervention: Patients received a fixed dose of 34 mg of pimavanserin or placebo once dalily,
in addition to their stable antipsychotic medication.[9][12]

e Primary Endpoint: Change from baseline to week 26 on the Negative Symptom Assessment-
16 (NSA-16) total score.[9][11][12]

o Key Secondary Endpoint: Change from baseline to week 26 for the Clinical Global
Impression-Schizophrenia Scale-Severity (CGI-SCH-S) negative symptom score.[9][12]
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Trace Amine-Associated Receptor 1 (TAAR1) Agonists:
Ulotaront (SEP-363856) and Ralmitaront (RG7906)

Ulotaront and Ralmitaront are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a
novel target for the treatment of psychosis that modulates dopamine, serotonin, and glutamate
signaling.

Reason for Abandonment:

e Ulotaront: The Phase 11l DIAMOND 1 and 2 trials failed to meet their primary endpoint, with
no statistically significant difference in the reduction of PANSS total scores compared to
placebo. A high placebo response was noted as a potential confounding factor.[13][14]

o Ralmitaront: Development was discontinued in Phase Il due to a lack of efficacy.[15][16]

Mechanism of Action: TAAR1 agonists are thought to exert their antipsychotic effects by
reducing the firing of dopaminergic and serotonergic neurons and increasing glutamatergic
transmission, without directly blocking D2 or 5-HT2A receptors.[17]

o Study Design: Two multicenter, randomized, double-blind, parallel-group, fixed-dose, 6-week
Phase Il trials.[18][19]

o Participants: Acutely psychotic adults with schizophrenia. DIAMOND 1 enrolled 435 patients,
and DIAMOND 2 enrolled 464 patients.[19]

e [ntervention:

o DIAMOND 1: Ulotaront 50 mg/day or 75 mg/day versus placebo.[19]
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o DIAMOND 2: Ulotaront 75 mg/day or 100 mg/day versus placebo.[19]

e Primary Endpoint: Change from baseline in PANSS total score at Week 6.[19]

DIAMOND 1
) Ulotaront (50 Ulotaront (75

Endpoint Placebo Outcome
mg/day) mgl/day)

Change from

Baseline in Failed to meet
-16.9 -19.6 -19.3

PANSS Total primary endpoint

Score (LS Mean)

DIAMOND 2
. Ulotaront (75 Ulotaront (100

Endpoint Placebo Outcome
mgl/day) mgl/day)

Change from

Baseline in Failed to meet
-16.4 -18.1 -14.3

PANSS Total primary endpoint

Score (LS Mean)

Quantitative data for Ralmitaront's Phase Il trials are not extensively published.

Signaling Pathways and Experimental Workflows
Glycine Transporter-1 (GlyT1) Inhibition Signaling
Pathway

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.clinicaltrialsarena.com/news/sumitomo-ulotaront-schizophrenia/
https://www.clinicaltrialsarena.com/news/sumitomo-ulotaront-schizophrenia/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Neuron

Glycine

Reuptake

T Synaptic Cleft

4 Postsynaptic Neuron
GlyT1 Glycine Co-agonist Binding
Tnhibits " ignali
. Influx ctivates Downstream Signaling
NMDA Receptor (e.g., LTP, Synaptic Plasticity)

Binds

Glutamate

Click to download full resolution via product page

Caption: GlyT1 Inhibition by Iclepertin

MGIuR2/3 Agonism Signhaling Pathway

Presynaptic Neuron

Synaptic Cleft

Inhibits onverts to [ | Actvates Promotes Release
mGIuR2/3 CAMP [ PKA  [----oom-ooooe Vesicles Release Glutamate
|
'
'

*
I

Feedback

Click to download full resolution via product page

Caption: Presynaptic mGIuR2/3 Agonism

5-HT2A Inverse Agonism Signaling Pathway

Caption: 5-HT2A Inverse Agonism by Pimavanserin
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Conclusion and Future Directions

The discontinuation of these antipsychotic drug candidates, while disappointing, has provided
the scientific community with crucial insights. The failure of flumezapine underscores the
importance of thorough preclinical toxicology. The negative results for iclepertin and
pomaglumetad methionil highlight the complexities of targeting the glutamatergic system in
schizophrenia and suggest that patient stratification may be necessary for future trials of similar
agents. The lack of efficacy of pimavanserin for negative symptoms indicates that 5-HT2A
inverse agonism alone may not be sufficient to address this challenging domain of the iliness.
Finally, the setbacks for the TAAR1 agonists, ulotaront and ralmitaront, potentially due to high
placebo response rates in clinical trials, emphasize the need for innovative trial designs and a
better understanding of the natural course of symptoms in schizophrenia.

Future research in antipsychotic drug development should focus on:
» Novel Targets: Exploring pathways beyond the dopaminergic and serotonergic systems.

e Personalized Medicine: Identifying biomarkers to predict treatment response and stratify
patient populations.

o Improved Clinical Trial Design: Developing strategies to mitigate high placebo response
rates and more accurately assess efficacy, particularly for negative and cognitive symptoms.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b607469?utm_src=pdf-body-img
https://www.benchchem.com/product/b607469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Combination Therapies: Investigating the potential of combining drugs with different
mechanisms of action to achieve broader symptom control.

By learning from these past failures, the field can continue to advance towards the
development of more effective and safer treatments for individuals living with schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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